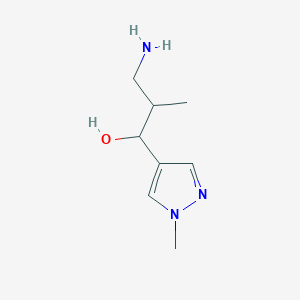

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(1-methylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-10-11(2)5-7/h4-6,8,12H,3,9H2,1-2H3 |

InChI Key |

UHEKYYGXQXFZEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CN(N=C1)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution on halogenated alcohol | 1-methyl-1H-pyrazole, NaH or K2CO3 | DMF, THF | 50–100°C | 2–6 hours | Moderate to high | Common lab-scale method |

| Reductive amination of carbonyl intermediate | Ammonia or amine, NaBH3CN | Methanol, ethanol | Room temp to 60°C | 1–5 hours | High | Selective amination |

| Acidic saponification and crystallization | Hydrochloric acid, isopropanol, THF | Water-organic solvent mix | 40–95°C | 15 min to 18 hours | High purity | For purification of intermediates |

| Continuous flow synthesis (industrial) | Same as nucleophilic substitution | Flow reactors | Controlled heating | Minutes to hours | Improved yield | Scalable, efficient |

Research and Literature Perspectives

- The synthetic methods align with established protocols for pyrazole-containing amino alcohols, which are widely explored for their biological activities.

- The presence of the pyrazole ring allows for versatile functionalization, enabling further medicinal chemistry derivatization.

- Research highlights the importance of controlling reaction conditions to prevent side reactions such as over-alkylation or decomposition of sensitive pyrazole moieties.

- Crystallographic studies of related pyrazole derivatives confirm the stability of the heterocyclic ring under typical reaction conditions.

- Patents emphasize the role of pH and solvent choice in achieving high purity, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol with structurally or functionally similar compounds from the evidence:

Structural and Functional Differences

- Amino Group vs.

- Pyrazole Substitution : Unlike 2,2-Dimethyl-3-(3-tolyl)propan-1-ol , the target’s pyrazole ring offers nitrogen-rich sites for drug-receptor interactions, similar to antifungal azoles .

- Branching Effects : The methyl group at position 2 in the target compound may reduce steric hindrance compared to the branched 2,2-Dimethyl-3-(3-tolyl)propan-1-ol , influencing solubility and volatility .

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a heterocyclic compound characterized by the presence of a pyrazole ring and functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 169.22 g/mol. The compound's structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The unique features of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 2228978-95-6 |

The compound contains an amino group and a hydroxyl group, which enhance its reactivity and biological potential. The pyrazole ring contributes to its ability to interact with proteins and enzymes through hydrogen bonding and π–π stacking interactions.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways relevant in various diseases, including cancer and inflammatory conditions.

- Receptor Modulation : It can bind to receptors, potentially modulating their activity, which may influence cellular signaling pathways.

Biological Activity Studies

Research has highlighted the compound's potential therapeutic applications. For instance, studies have indicated that compounds with similar structures have shown efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and angiogenesis.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations ranging from 10 µM to 100 µM, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and hydroxyl groups | Potential enzyme inhibitor and receptor modulator |

| 3-Methylpyrazole | Lacks hydroxyl functionality | Limited biological activity |

| 4-Methylpyrazole | Simple pyrazole structure | Minimal interaction with biological targets |

Synthesis and Applications

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Its applications extend beyond medicinal chemistry into materials science due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.